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Abstract
Bis(phenylsulfonyl)methane is a key organic compound with applications in synthesis and

materials science.[1][2][3] A thorough understanding of its structural and electronic properties is

paramount for its effective utilization. This technical guide provides a comprehensive overview

of the spectroscopic characterization of bis(phenylsulfonyl)methane, presenting key data

from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass

spectrometry (MS), and X-ray crystallography. Detailed experimental protocols are provided for

each technique to facilitate the replication and validation of these findings.

Chemical Structure and Properties
Bis(phenylsulfonyl)methane, with the chemical formula C₁₃H₁₂O₄S₂, consists of a central

methylene group flanked by two phenylsulfonyl groups.[4][5][6] This structure imparts specific

chemical properties, including its use as a precursor in various chemical reactions and as a

functional additive in materials such as batteries.[2][3]

Table 1: General Properties of Bis(phenylsulfonyl)methane
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Property Value Reference

IUPAC Name
benzenesulfonylmethylsulfonyl

benzene
[4]

CAS Number 3406-02-8 [4][5][6]

Molecular Formula C₁₃H₁₂O₄S₂ [4][5][6]

Molecular Weight 296.36 g/mol [5]

Appearance Solid [7]

Melting Point 119-121 °C [8]

Spectroscopic Data
The following sections summarize the key spectroscopic data for the characterization of

bis(phenylsulfonyl)methane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data for Bis(phenylsulfonyl)methane

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not explicitly

found in search

results

Phenyl protons

Data not explicitly

found in search

results

Methylene protons

(CH₂)

Table 3: ¹³C NMR Spectroscopic Data for Bis(phenylsulfonyl)methane
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Chemical Shift (ppm) Assignment

Specific peak assignments not explicitly found in

search results
Aromatic carbons, Methylene carbon

Note: While general references to ¹H and ¹³C NMR spectra exist, specific, detailed peak

assignments with chemical shifts and coupling constants were not available in the provided

search results. The tables are structured to present such data clearly when available.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The spectrum of bis(phenylsulfonyl)methane is characterized

by strong absorptions corresponding to the sulfonyl (SO₂) and aromatic groups.

Table 4: Key IR Absorption Bands for Bis(phenylsulfonyl)methane

Wavenumber (cm⁻¹) Intensity Assignment

~1300-1350 & ~1140-1160 Strong
Asymmetric and symmetric

SO₂ stretching

~3000-3100 Medium Aromatic C-H stretching

~1450-1600 Medium to Weak Aromatic C=C stretching

~2900-3000 Weak Methylene C-H stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, ATR).[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Mass Spectrometry Data for Bis(phenylsulfonyl)methane
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m/z Relative Intensity Assignment

296 Molecular ion [M]⁺

Specific fragmentation data not

explicitly found in search

results

Fragment ions

Note: The molecular ion peak at m/z 296 corresponds to the molecular weight of

bis(phenylsulfonyl)methane.[5]

X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of

atoms in the crystalline state.

Table 6: Crystallographic Data for Bis(phenylsulfonyl)methane

Parameter Value Reference

Crystal System Monoclinic [4]

Space Group P 1 21/n 1 [4]

a (Å) 5.824 [4]

b (Å) 23.038 [4]

c (Å) 10.589 [4]

α (°) 90 [4]

β (°) 103.59 [4]

γ (°) 90 [4]

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of

bis(phenylsulfonyl)methane.
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Synthesis of Bis(phenylsulfonyl)methane
A plausible synthesis involves the oxidation of the corresponding bis(phenylthio)methane.

Materials:

Bis(phenylthio)methane

Hydrogen peroxide (30%)

Glacial acetic acid

Dichloromethane

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Ice bath

Procedure:

Dissolve bis(phenylthio)methane in glacial acetic acid in a round-bottom flask equipped with

a magnetic stir bar.

Cool the solution in an ice bath.

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution with

continuous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture into a separatory funnel containing dichloromethane and water.
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Separate the organic layer and wash it with a saturated sodium bicarbonate solution to

neutralize the acetic acid, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure

bis(phenylsulfonyl)methane.

NMR Spectroscopy
Instrumentation:

400 MHz (or higher) NMR spectrometer

Sample Preparation:

Dissolve 5-10 mg of bis(phenylsulfonyl)methane in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30° pulse angle and a relaxation delay of 1-2 seconds.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to

the low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopy
Instrumentation:

Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid bis(phenylsulfonyl)methane sample onto the crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
Instrumentation:
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Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or

Electrospray Ionization - ESI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of bis(phenylsulfonyl)methane (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to obtain a

stable and strong signal.

The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any

fragment ions.

X-ray Crystallography
Crystal Growth:

Grow single crystals of bis(phenylsulfonyl)methane suitable for X-ray diffraction. This is

typically achieved by slow evaporation of a saturated solution of the compound in an

appropriate solvent or by slow cooling of a hot, saturated solution.

The crystals should be well-formed and of a suitable size (typically 0.1-0.3 mm in each

dimension).

Data Collection:

Mount a selected single crystal on a goniometer head.
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Place the goniometer on the diffractometer.

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal

vibrations.

Irradiate the crystal with a monochromatic X-ray beam.

Collect the diffraction data by rotating the crystal and recording the intensities and positions

of the diffracted X-ray spots on a detector.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data to improve the fit and obtain the

final, accurate crystal structure.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the characterization

of bis(phenylsulfonyl)methane.
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Caption: Experimental workflow for the synthesis and characterization.
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Caption: Relationship between structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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